2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O5/c1-8-13(15)14(19(21)22)17-18(8)7-12(20)16-9-4-5-10(23-2)11(6-9)24-3/h4-6H,7H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZDLLJZDRQUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328832 | |
| Record name | 2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807211 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
353455-68-2 | |
| Record name | 2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Substitution Reactions: The chloro, methyl, and nitro groups are introduced onto the pyrazole ring through electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents, methylating agents, and nitrating agents.
Acetamide Formation: The acetamide moiety is introduced by reacting the substituted pyrazole with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.
Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the acetamide-substituted pyrazole with 3,4-dimethoxyphenylamine through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Reduction: The nitro group can also be reduced to a hydroxylamine intermediate before forming the amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Reduction: Iron powder with hydrochloric acid, tin(II) chloride, or catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, or other strong bases in polar aprotic solvents.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Pyrazoles: Nucleophilic substitution of the chloro group results in various substituted pyrazoles.
Scientific Research Applications
2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study various biological processes and interactions at the molecular level.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide depends on its specific application:
Pharmacological Effects: The compound may interact with specific enzymes or receptors in the body, leading to modulation of biological pathways involved in inflammation, microbial growth, or cancer cell proliferation.
Materials Science: The electronic properties of the compound can influence its behavior in materials applications, such as conductivity or light absorption.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.
2-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide: Lacks the methyl group, which may influence its steric properties and interactions with biological targets.
2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide: Lacks one methoxy group, potentially altering its solubility and pharmacokinetic properties.
Uniqueness
The presence of the chloro, methyl, and nitro groups on the pyrazole ring, along with the dimethoxyphenyl acetamide moiety, gives 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide unique chemical and biological properties. These structural features contribute to its distinct reactivity, pharmacological potential, and suitability for various scientific applications.
Biological Activity
The compound 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Structural Information
- IUPAC Name : 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Molecular Formula : C16H18ClN3O4
- Molecular Weight : 353.79 g/mol
- LogP : 2.73
- Polar Surface Area : 90 Ų
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide |
| Molecular Formula | C16H18ClN3O4 |
| Molecular Weight | 353.79 g/mol |
| LogP | 2.73 |
| Polar Surface Area | 90 Ų |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including the compound . A study demonstrated that derivatives with similar structures exhibited significant activity against various pathogens. For instance, compounds with a pyrazole moiety showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been extensively researched. The compound was evaluated against several cancer cell lines, demonstrating notable cytotoxicity. In a study focusing on similar pyrazole compounds, IC50 values were reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
These findings suggest that the compound may exhibit comparable or enhanced anticancer activity due to its structural features .
Anti-inflammatory Activity
Pyrazole derivatives have also been recognized for their anti-inflammatory properties. The presence of specific functional groups in the structure is believed to enhance their efficacy in inhibiting inflammatory pathways. For example, a related compound showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various pyrazole derivatives, the compound exhibited synergistic effects when combined with standard antibiotics like ciprofloxacin and ketoconazole. This combination therapy resulted in enhanced efficacy against resistant strains of bacteria .
Case Study 2: Anticancer Screening
A comprehensive screening of several pyrazole derivatives against different cancer cell lines revealed that the compound displayed significant cytotoxicity comparable to established chemotherapeutic agents. It was particularly effective against lung cancer cell lines (A549), with an IC50 value indicating potent growth inhibition .
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step protocols, including cyclization, substitution, and amidation. For pyrazole-acetamide derivatives, a common approach involves:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or nitriles under acidic conditions .
- Step 2 : Nitration and chlorination of the pyrazole ring using HNO₃/H₂SO₄ and Cl₂ or POCl₃, respectively, to introduce nitro and chloro groups .
- Step 3 : Acetamide coupling via reaction of the pyrazole intermediate with 3,4-dimethoxyphenylamine using carbodiimide coupling agents (e.g., DCC) in anhydrous solvents like THF or DMF . Key Optimization Parameters : Temperature (0–5°C for exothermic steps), solvent polarity, and stoichiometric ratios to minimize by-products like unreacted intermediates or over-nitrated species .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Hydrazine + β-keto ester, H₂SO₄, 80°C | 65–75 | |
| 2 | POCl₃, DMF, 110°C | 80–85 | |
| 3 | DCC, THF, RT | 70–78 |
Q. Which spectroscopic and analytical methods are critical for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., nitro group at C3, chloro at C4) via distinct chemical shifts:
- Pyrazole ring protons: δ 6.8–7.5 ppm (aromatic region).
- Acetamide carbonyl: δ 168–170 ppm in ¹³C NMR .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or side-product formation during nitration?
- Issue : Competing side reactions (e.g., over-nitration or ring oxidation) may occur under harsh acidic conditions.
- Solutions :
- Use controlled nitrating agents (e.g., acetyl nitrate) instead of HNO₃ to reduce oxidative degradation .
- Microwave-assisted synthesis (e.g., 100 W, 80°C, 20 min) improves regioselectivity and reduces reaction time, enhancing yields by 15–20% compared to classical heating .
- Monitor reaction progress via TLC/HPLC to terminate reactions at 85–90% conversion .
Q. How can discrepancies in reported biological activity data (e.g., IC₅₀ values) be resolved across studies?
- Root Causes : Variability in assay conditions (e.g., cell lines, solvent DMSO concentration) or compound purity.
- Methodological Recommendations :
- Standardize Bioassays : Use identical cell lines (e.g., HepG2 for anticancer studies) and solvent controls (DMSO ≤0.1% v/v) .
- Validate Purity : Pre-screen compounds via HPLC (≥95% purity) and quantify residual solvents (e.g., GC-MS) .
- Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., doxorubicin) to normalize IC₅₀ calculations .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?
- Molecular Docking : Use AutoDock Vina to model binding to ATP pockets in kinases (e.g., EGFR). Key interactions include:
- Hydrogen bonding between the nitro group and Lys721.
- Hydrophobic contacts with the 3,4-dimethoxyphenyl group .
- MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-target complexes, with RMSD <2 Å indicating stable binding .
Data Contradiction Analysis
Q. Conflicting reports on solubility in polar vs. non-polar solvents: How to reconcile?
- Observed Data : Some studies report solubility in DMSO but not in water , while others note partial solubility in ethanol .
- Resolution :
- Conduct solubility parameter calculations (Hansen parameters) to correlate with solvent polarity.
- Experimentally validate via shake-flask method :
- Dissolve 10 mg compound in 1 mL solvent, centrifuge, and quantify supernatant via UV-Vis .
- Conclusion : The compound’s nitro and chloro groups enhance solubility in aprotic solvents (DMSO, DMF) but limit it in protic solvents (water, ethanol) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
